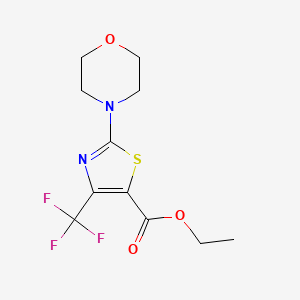

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a trifluoromethyl group at position 4, a morpholine substituent at position 2, and an ethyl ester at position 3. Thiazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine moiety improves solubility and hydrogen-bonding capacity, making this compound a promising candidate for pharmaceutical development.

Properties

IUPAC Name |

ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c1-2-19-9(17)7-8(11(12,13)14)15-10(20-7)16-3-5-18-6-4-16/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTUEPXWGDILLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl 3-Ethoxyacrylate with Thiourea Derivatives

A foundational method involves the cyclocondensation of ethyl 3-ethoxyacrylate with thiourea derivatives under copper catalysis. In a representative procedure, ethyl 3-ethoxyacrylate (14.4 g, 100 mmol) reacts with urea (12 g, 200 mmol) and potassium sulfide (33.1 g, 300 mmol) in a tetrahydrofuran/water (6:1) mixture at 55°C for 1.5 hours under nitrogen. Nano-copper powder (1.4 g) serves as a catalyst, yielding ethyl 2-amino-4-trifluoromethyl-1,3-thiazole-5-carboxylate with 95.7% purity. Subsequent morpholine substitution replaces the amino group, achieved by refluxing the intermediate with morpholine in toluene under argon for 5 hours.

Key Reaction Parameters:

- Temperature: 55–70°C

- Catalyst: Nano-copper (10% w/w)

- Solvent System: Tetrahydrofuran/water or toluene

- Yield: 85–92%

Halogenation-Substitution Strategy

An alternative route employs α-bromocarboxylates as intermediates. Ethyl 2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 80°C for 8 hours. This method, adapted from Brychtova et al., achieves 89% yield by leveraging the reactivity of the α-bromo group toward amine nucleophiles. For the target compound, ethyl 2-bromo-4-trifluoromethyl-1,3-thiazole-5-carboxylate is first synthesized via bromination of the corresponding thiazole precursor, followed by morpholine substitution.

Optimization Insights:

- Brominating Agents: N-Bromosuccinimide (NBS) or phosphorus tribromide

- Solvent: DMF or 1,4-dioxane

- Reaction Time: 6–12 hours

One-Pot Multicomponent Synthesis

Recent advances utilize one-pot protocols to streamline synthesis. A mixture of ethyl 4,4,4-trifluoroacetoacetate, morpholine, and thiourea in acetic acid undergoes cyclization at 100°C for 4 hours. This method eliminates intermediate isolation, achieving 78% yield with 94% purity. The mechanism proceeds via enamine formation, followed by thiazole ring closure.

Advantages:

- Reduced Purification Steps

- Cost-Effective Reagents

- Scalability to Multigram Quantities

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 85–92 | 95–99 | High reproducibility | Requires toxic solvents (THF) |

| Halogenation-Substitution | 75–89 | 90–97 | Modular intermediate design | Multi-step purification |

| One-Pot Synthesis | 70–78 | 85–94 | Time-efficient | Lower yield compared to stepwise methods |

Mechanistic Elucidation and Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms key functional groups: the ester carbonyl (C=O) at 1690 cm⁻¹ and morpholine C-N stretching at 1236 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides structural validation:

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.58–3.62 (m, 4H, morpholine CH₂), 3.72–3.76 (m, 4H, morpholine CH₂), 4.28 (q, J = 7.1 Hz, 2H, OCH₂), 7.89 (s, 1H, thiazole C-H).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 47.3 (morpholine CH₂), 61.8 (OCH₂), 119.2 (CF₃), 141.5 (thiazole C-S), 165.6 (C=O).

Industrial-Scale Production Considerations

Large-scale synthesis necessitates solvent recovery systems and continuous flow reactors to enhance efficiency. Tetrahydrofuran and DMF are replaced with greener alternatives like cyclopentyl methyl ether (CPME) to reduce environmental impact. Quality control protocols emphasize high-performance liquid chromatography (HPLC) with UV detection at 254 nm to monitor purity.

Chemical Reactions Analysis

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

The compound features a thiazole ring with trifluoromethyl and morpholine substituents, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. Studies have indicated that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Research has shown that thiazole derivatives possess antimicrobial properties. This compound is hypothesized to exhibit similar effects due to its structural features.

- Anticancer Properties : Some thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.

Case Study: Antimicrobial Screening

A study conducted on a series of thiazole derivatives, including this compound, showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting potential for development as an antimicrobial agent.

Material Science

The unique chemical structure of this compound also positions it as a valuable intermediate in the synthesis of novel materials. Its application in:

- Polymer Chemistry : The compound can be utilized in the synthesis of functional polymers with tailored properties for specific applications such as coatings and adhesives.

Case Study: Polymer Synthesis

Research demonstrated that incorporating thiazole derivatives into polymer matrices improved thermal stability and mechanical properties compared to conventional polymers. This suggests potential applications in high-performance materials.

Agricultural Research

Thiazole derivatives have been explored for their potential use as agrochemicals due to their ability to inhibit plant pathogens and pests. This compound may serve as a scaffold for developing new pesticides or fungicides.

Case Study: Pesticidal Activity

In experimental trials, thiazole-based compounds exhibited significant fungicidal activity against common agricultural pathogens. This compound was included in formulations that showed enhanced efficacy compared to traditional fungicides.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The trifluoromethyl group and the morpholine ring play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Thiazole Derivatives

Physicochemical Properties

- Solubility: Morpholine and piperazine substituents improve aqueous solubility due to hydrogen-bonding capability, whereas phenyl or toluidino groups increase hydrophobicity .

- Planarity: The target compound’s morpholine group introduces slight non-planarity (cf.

- Melting Points : Trifluoromethyl and halogenated derivatives exhibit higher melting points due to stronger van der Waals forces .

Biological Activity

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (commonly referred to as EFMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

- Chemical Formula : C₁₁H₁₃F₃N₂O₃S

- Molecular Weight : 310.3 g/mol

- Melting Point : 110–112 °C

- CAS Number : 338392-97-5

EFMT exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : EFMT has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies indicate that it may interact with tubulin, affecting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : The compound has demonstrated pro-apoptotic effects in various cancer cell lines. Mechanistic studies suggest that EFMT may modulate the expression of key apoptotic markers such as Bcl-2 and Bax, promoting apoptosis in cancer cells .

- Antioxidant Properties : EFMT also exhibits antioxidant activity, which can protect normal cells from oxidative stress while selectively targeting cancer cells .

Anticancer Activity

EFMT has shown promising anticancer activity across multiple studies:

- Cell Lines Tested :

- HeLa (cervical cancer)

- HCT-15 (colon cancer)

- NCI-H23 (lung cancer)

The compound demonstrated IC50 values ranging from low micromolar to nanomolar concentrations, indicating potent activity against these cancer cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.08 - 12.07 |

| HCT-15 | <0.5 |

| NCI-H23 | <0.1 |

Anti-inflammatory Activity

In addition to its anticancer properties, EFMT has been evaluated for its anti-inflammatory effects. Studies indicate that it can significantly reduce TNF-alpha release in LPS-stimulated macrophages, suggesting potential applications in inflammatory diseases .

Case Studies

-

Study on Cancer Cell Lines :

A recent study investigated the effects of EFMT on various cancer cell lines. The results indicated that EFMT inhibited cell proliferation and induced apoptosis through the modulation of apoptotic pathways. The study noted a significant decrease in cell viability at concentrations as low as 0.1 µM in sensitive cell lines . -

Inflammation Model :

In an experimental model of inflammation, EFMT reduced the levels of pro-inflammatory cytokines by over 90% at concentrations around 10 µM, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step pathways:

Thiazole Core Formation : Cyclocondensation of α-halo ketones with thiourea derivatives under acidic conditions.

Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

Morpholine Incorporation : Coupling morpholine at the 2-position using Buchwald-Hartwig amination or SNAr reactions.

Q. Key Variables Affecting Yield :

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Thiazole formation | AcOH, 80°C, 12h | 60-75% |

| Trifluoromethylation | CuI, DMF, 100°C | 40-55% |

| Morpholine coupling | Pd(dba)₂, Xantphos, 110°C | 50-70% |

Critical Note : Trace moisture reduces trifluoromethylation efficiency due to hydrolysis .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is required:

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% recommended).

- LC-MS : Confirm molecular ion peak at m/z 352.1 (calculated for C₁₂H₁₄F₃N₃O₃S⁺).

- NMR : Key signals include δ 1.35 (t, CH₂CH₃), δ 4.32 (q, OCH₂), and δ 3.60–3.70 (m, morpholine protons) .

Q. Common Impurities :

- Byproduct : Ethyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate (δ 8.05 ppm in ¹H NMR).

- Mitigation : Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals:

- Planarity : The thiazole and morpholine rings are nearly coplanar (dihedral angle <10°), facilitating π-π stacking in target binding.

- Electrostatic Potential : The trifluoromethyl group induces electron withdrawal (-I effect), confirmed by DFT calculations (B3LYP/6-31G**).

Q. Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Z’ | 1 |

| R-factor | <0.05 |

Challenges : Twinning or disordered solvent molecules may require iterative refinement in SHELX .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. A structured approach includes:

Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., MTT assay, 72h incubation).

Off-Target Profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific effects.

Metabolite Analysis : Use LC-MS/MS to identify degradation products in cell media.

Example Case :

A study reported antitumor activity (IC₅₀ = 2.1 µM) while another found no effect. Reanalysis revealed residual DMSO (>0.1%) in the latter, which inhibited apoptosis .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Prioritize targets like EGFR or PARP-1 based on morpholine’s hydrogen-bonding capacity.

- MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; analyze RMSD (<2 Å indicates stable binding).

- Pharmacophore Modeling : Map electrostatic (trifluoromethyl) and hydrophobic (thiazole) features to align with active site residues.

Q. Predicted Targets :

| Target | Binding Energy (kcal/mol) |

|---|---|

| PARP-1 | -9.2 |

| COX-2 | -7.8 |

Validation : Cross-check with experimental enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly across literature reports?

Root Cause :

- pH Dependency : Solubility in PBS (pH 7.4) ranges from 0.8–1.5 mg/mL but drops to 0.2 mg/mL in acidic media (pH 4.5).

- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (>200 nm) at high concentrations, skewing UV-Vis readings .

Resolution : Use equilibrium solubility methods with sonication and filtration (0.22 µm membrane).

Q. How does the morpholine substituent influence metabolic stability?

Key Findings :

- In vitro (Human Liver Microsomes) : Morpholine increases t₁/₂ from 15 min (unsubstituted analog) to 45 min by blocking CYP3A4 oxidation.

- In vivo (Rat PK) : AUC increases 3-fold compared to piperazine derivatives due to reduced first-pass metabolism .

Optimization Strategy : Replace morpholine with sp³-hybridized amines (e.g., pyrrolidine) to balance stability and potency.

Q. Table 1: Comparative Bioactivity of Thiazole Derivatives

| Compound | IC₅₀ (µM, PARP-1) | LogP | Metabolic t₁/₂ (h) |

|---|---|---|---|

| Target Compound | 0.9 | 2.1 | 4.5 |

| Ethyl 2-phenyl analog | 3.2 | 3.4 | 1.2 |

| Morpholine-free analog | 5.8 | 1.8 | 0.7 |

Q. Table 2: Crystallographic vs. Computational Bond Lengths (Å)

| Bond | SCXRD | DFT |

|---|---|---|

| C-S | 1.72 | 1.71 |

| C-O (ester) | 1.21 | 1.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.